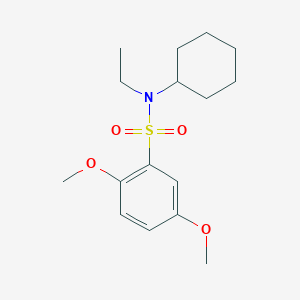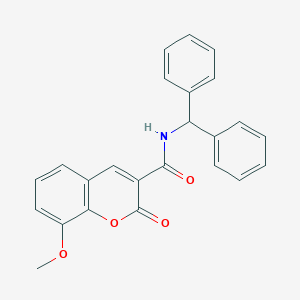
N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BMOC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BMOC belongs to the class of chromene derivatives, which have shown promising results in various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, this compound has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. This compound has also been found to induce apoptosis by activating the caspase cascade. Inflammation is known to be regulated by various signaling pathways, including the nuclear factor-kappaB (NF-kappaB) pathway. This compound has been shown to inhibit the activation of NF-kappaB, leading to the downregulation of pro-inflammatory cytokines. This compound's antioxidant properties are believed to be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest, apoptosis, and inhibit cell proliferation. Inflammation is known to be linked to various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been found to inhibit the production of pro-inflammatory cytokines, which may have therapeutic implications in the treatment of these diseases. Moreover, this compound's antioxidant properties may help reduce oxidative stress, which is known to be linked to various diseases, including neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Moreover, this compound has been found to be stable under various conditions, making it suitable for various biological assays. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its use in some assays.
Direcciones Futuras
There are several future directions for the research on N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One of the potential applications of this compound is in the treatment of cancer. Further research is needed to understand the mechanism of action of this compound in cancer cells and to identify its potential targets. Moreover, the use of this compound in combination with other anticancer drugs may have synergistic effects. Inflammation is a complex process that involves various signaling pathways. Further research is needed to understand the role of this compound in regulating these pathways. Moreover, the use of this compound in animal models of inflammation may provide insights into its therapeutic potential. Finally, the use of this compound in neurodegenerative diseases, such as Alzheimer's disease, may have therapeutic implications due to its antioxidant properties. Further research is needed to understand the potential of this compound in these diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various fields of research. Its synthesis method is relatively simple, and it has been found to be stable under various conditions. This compound's mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and the inhibition of inflammation and oxidative stress. However, its low solubility in aqueous solutions may limit its use in some assays. Future research directions include the use of this compound in cancer, inflammation, and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxyacetophenone with benzhydryl chloride in the presence of sodium hydride and N,N-dimethylformamide. The resulting benzhydryl-2-hydroxyacetophenone is then reacted with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of N,N-dimethylformamide and dicyclohexylcarbodiimide. The final product, this compound, is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has shown potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propiedades
Fórmula molecular |
C24H19NO4 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
N-benzhydryl-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H19NO4/c1-28-20-14-8-13-18-15-19(24(27)29-22(18)20)23(26)25-21(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,21H,1H3,(H,25,26) |
Clave InChI |
VLLBMJIRJLOXDI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



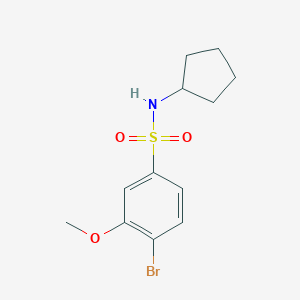
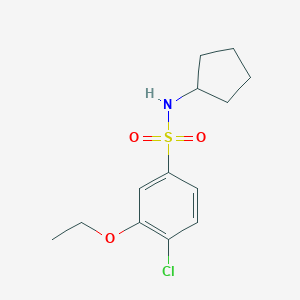
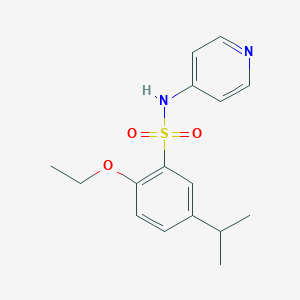
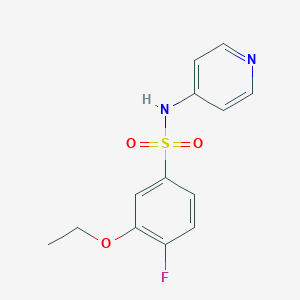

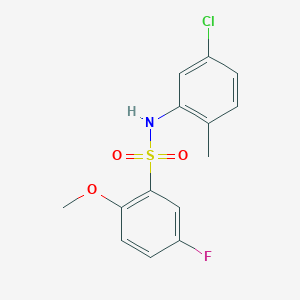
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)

![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
